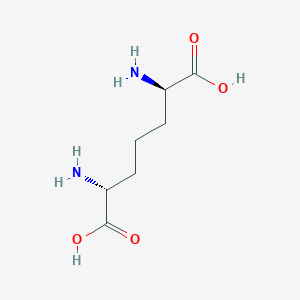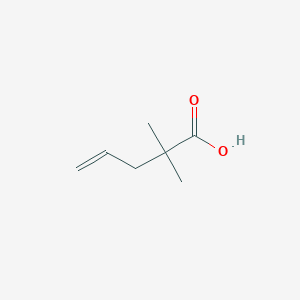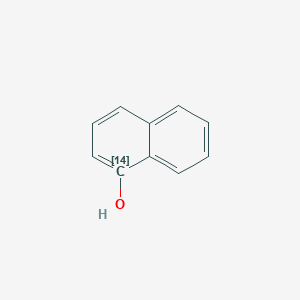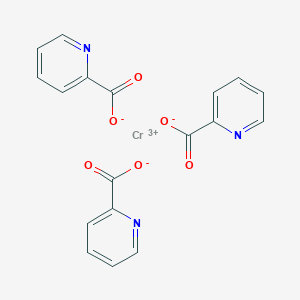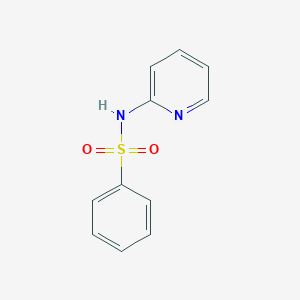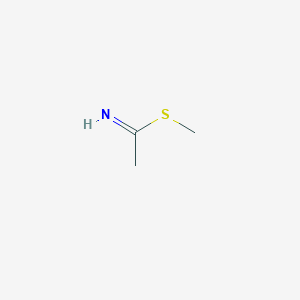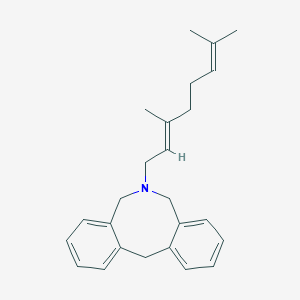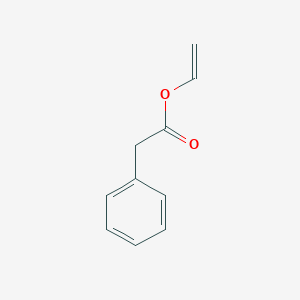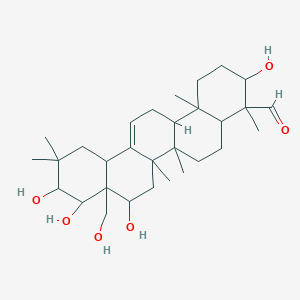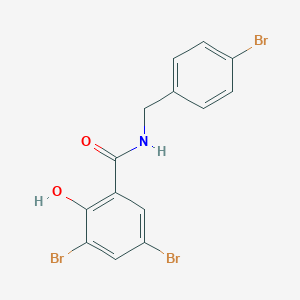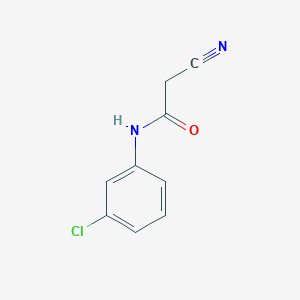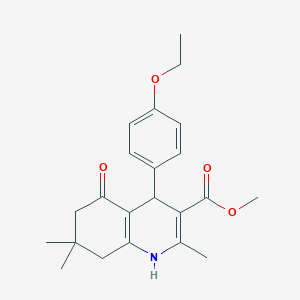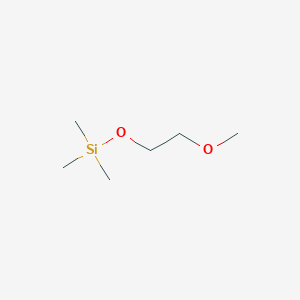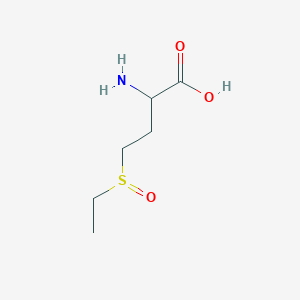![molecular formula C9H16N2O B102372 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one CAS No. 16620-84-1](/img/structure/B102372.png)
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "octahydropyrido[1,2-d][1,4]diazepin-2-one" or "OPD" for short. OPD is a heterocyclic compound that contains a diazepine ring fused with a pyridine ring.
作用機序
The mechanism of action of OPD is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. OPD has been shown to modulate the activity of various enzymes, including monoamine oxidase and acetylcholinesterase. OPD has also been shown to bind to various receptors in the brain, including the dopamine and serotonin receptors.
生化学的および生理学的効果
OPD has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that OPD can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that OPD can improve cognitive function and reduce symptoms of depression and anxiety. OPD has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
OPD has several advantages for use in lab experiments, including its high stability and low toxicity. However, OPD is a challenging compound to synthesize, and it may not be readily available in large quantities. Additionally, OPD has a complex structure, which may make it difficult to study its mechanism of action.
将来の方向性
There are several future directions for research on OPD. One area of research is the development of new synthetic methods for OPD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of OPD, which may provide insights into its potential therapeutic applications. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of OPD in animal models. Finally, there is a need for more studies to investigate the potential applications of OPD in materials science, including its use as a building block for the synthesis of novel materials.
合成法
OPD can be synthesized through various methods, including the reduction of 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine-2,6-dione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1,2-diaminopyridine with cyclohexanone in the presence of a reducing agent. The synthesis of OPD is a challenging process that requires careful optimization of reaction conditions to obtain high yields.
科学的研究の応用
OPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, OPD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, OPD has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems. In materials science, OPD has been used as a building block for the synthesis of novel polymers and materials.
特性
CAS番号 |
16620-84-1 |
|---|---|
製品名 |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-7-8-3-1-2-5-11(8)6-4-10-9/h8H,1-7H2,(H,10,12) |
InChIキー |
BSRKEGXLHDDNPM-UHFFFAOYSA-N |
SMILES |
C1CCN2CCNC(=O)CC2C1 |
正規SMILES |
C1CCN2CCNC(=O)CC2C1 |
同義語 |
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



